5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains a bromine atom, a pyrimidine ring, and a thiophene-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Substitution with Piperidine: The thiophene-substituted piperidine moiety can be introduced through a nucleophilic substitution reaction. This step involves the reaction of 5-bromo-2-chloropyrimidine with 4-(thiophen-3-yl)piperidine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiophene ring can participate in oxidation reactions, forming sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium Carbonate: Used as a base in nucleophilic substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl-substituted piperazine ring.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Lacks the thiophene substitution.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a boronate ester group.
Uniqueness
The uniqueness of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine lies in its combination of a brominated pyrimidine core with a thiophene-substituted piperidine moiety. This structure imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(4-thiophen-3-ylpiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3S/c14-12-7-15-13(16-8-12)17-4-1-10(2-5-17)11-3-6-18-9-11/h3,6-10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYJWPMUAGRIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.